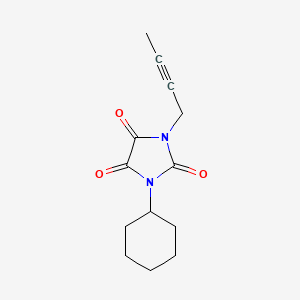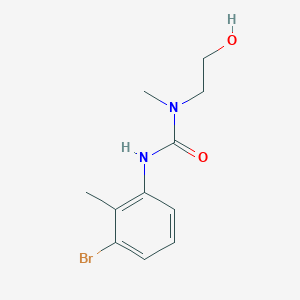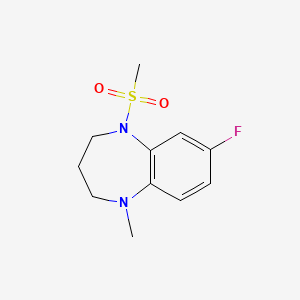![molecular formula C13H19NO2S B7592937 N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide, commonly known as CP-465,022, is a chemical compound used in scientific research. It is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and arousal. CP-465,022 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Wirkmechanismus
CP-465,022 is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and arousal. By blocking the orexin-1 receptor, CP-465,022 reduces wakefulness and promotes sleep. The orexin system is also involved in drug-seeking behavior and appetite regulation, which may explain the potential therapeutic applications of CP-465,022 in addiction and obesity.
Biochemical and Physiological Effects:
CP-465,022 has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in animal models of obesity. CP-465,022 has been shown to be well-tolerated and safe in animal studies, with no significant side effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
CP-465,022 is a selective antagonist of the orexin-1 receptor, which makes it a valuable tool for studying the orexin system. However, its selectivity for the orexin-1 receptor may limit its usefulness in studying the orexin-2 receptor, which also plays a role in regulating wakefulness and arousal. CP-465,022 is also a relatively new compound, and more studies are needed to fully understand its effects and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CP-465,022. One direction is to study its potential therapeutic applications in sleep disorders, addiction, and obesity in humans. Another direction is to further explore the orexin system and its role in regulating wakefulness, arousal, and appetite. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CP-465,022, as well as its potential side effects. Finally, there is a need for the development of more selective orexin receptor antagonists that can target both the orexin-1 and orexin-2 receptors.
Synthesemethoden
CP-465,022 is synthesized through a multi-step process starting from 3,4-dimethylbenzaldehyde. The first step involves the reaction of the aldehyde with cyclopropylmethylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with methanesulfonyl chloride to form the final product, CP-465,022.
Wissenschaftliche Forschungsanwendungen
CP-465,022 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In sleep disorders, CP-465,022 has been shown to increase sleep time and reduce wakefulness in animal models. It has also been studied for its potential use in treating addiction, as the orexin system is involved in drug-seeking behavior. In obesity, CP-465,022 has been shown to reduce food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-5-12(8-11(10)2)9-14(13-6-7-13)17(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFDKDSUGLCTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)

